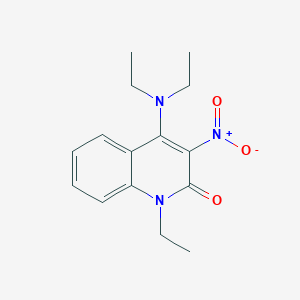
4-(Diethylamino)-1-ethyl-3-nitroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylamino)-1-ethyl-3-nitroquinolin-2-one is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a diethylamino group, an ethyl group, and a nitro group attached to the quinoline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-1-ethyl-3-nitroquinolin-2-one typically involves multi-step organic reactions. One common method includes the nitration of 1-ethylquinolin-2-one followed by the introduction of the diethylamino group. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as catalysts. The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods often employ continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diethylamino)-1-ethyl-3-nitroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Diethylamine, sodium hydride (NaH).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-(Diethylamino)-1-ethyl-3-aminoquinolin-2-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Diethylamino)-1-ethyl-3-nitroquinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-(Diethylamino)-1-ethyl-3-nitroquinolin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diethylamino group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact molecular pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Amodiaquine: Another antimalarial drug with structural similarities to 4-(Diethylamino)-1-ethyl-3-nitroquinolin-2-one.
Quinacrine: Used for its antiparasitic and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethylamino and nitro groups allows for a range of chemical modifications and potential biological activities that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
849923-83-7 |
|---|---|
Molekularformel |
C15H19N3O3 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
4-(diethylamino)-1-ethyl-3-nitroquinolin-2-one |
InChI |
InChI=1S/C15H19N3O3/c1-4-16(5-2)13-11-9-7-8-10-12(11)17(6-3)15(19)14(13)18(20)21/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
LRLQGFXPIFCYPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N(CC)CC |
Löslichkeit |
32.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Methylthio)-4-[(phenylmethyl)thio]benzene](/img/structure/B14142495.png)
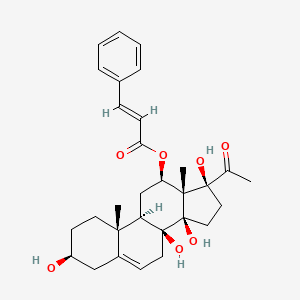
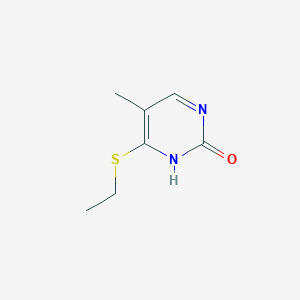
![2-[[2-(2-Amino-6-phenylmethoxypurin-9-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid](/img/structure/B14142510.png)
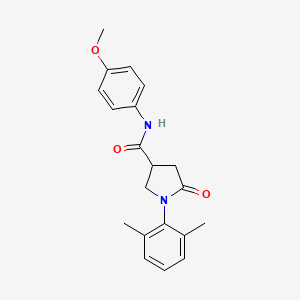

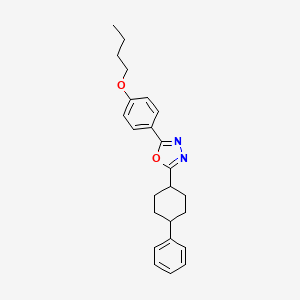

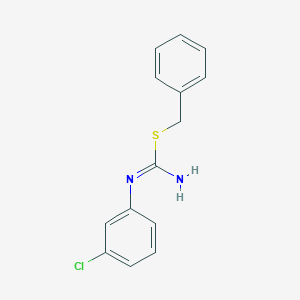
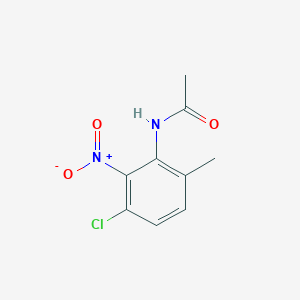
![6-(furan-2-yl)-3-(3-phenyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142552.png)
![(5E)-5-({[4-(diethylamino)phenyl]amino}methylidene)-1-(naphthalen-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14142555.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14142571.png)
